molecular formula C17H19N3O2 B11556478 N'-[(E)-(4-Methoxyphenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide

N'-[(E)-(4-Methoxyphenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide

Cat. No.: B11556478
M. Wt: 297.35 g/mol
InChI Key: UZLYXSUYOWNDAT-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(4-Methoxyphenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide is a chemical compound with the molecular formula C18H18N4O2S This compound is known for its unique structure, which includes a methoxyphenyl group and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-Methoxyphenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide typically involves the reaction of 4-methoxybenzaldehyde with 2-[methyl(phenyl)amino]acetohydrazide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that similar synthetic routes are employed on a larger scale. Industrial production would involve optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-Methoxyphenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-[(E)-(4-Methoxyphenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide has been explored for various scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of other complex molecules and materials.

    Biology: Studies have investigated its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Research has focused on its potential therapeutic applications, including its role as an anti-inflammatory agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-Methoxyphenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-Methoxyphenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(N-methylanilino)acetamide

InChI

InChI=1S/C17H19N3O2/c1-20(15-6-4-3-5-7-15)13-17(21)19-18-12-14-8-10-16(22-2)11-9-14/h3-12H,13H2,1-2H3,(H,19,21)/b18-12+

InChI Key

UZLYXSUYOWNDAT-LDADJPATSA-N

Isomeric SMILES

CN(CC(=O)N/N=C/C1=CC=C(C=C1)OC)C2=CC=CC=C2

Canonical SMILES

CN(CC(=O)NN=CC1=CC=C(C=C1)OC)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.